(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
Description
(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2634687-65-1) is a chiral 4,5-dihydrooxazole derivative featuring a 2,2'-bipyridin-6-yl substituent at position 2 and an isopropyl group at position 4 of the oxazoline ring. Its stereospecific (S)-configuration ensures high enantiomeric purity (≥99% ee), making it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as enantioselective hydrogenation or cross-coupling . The compound’s bipyridinyl moiety enhances metal coordination capacity, while the isopropyl group introduces steric bulk, influencing reactivity and selectivity in catalytic systems. It is commercially available from six suppliers, reflecting its industrial relevance .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVESGJHMMFLR-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxazoline Ring Formation: The oxazoline ring can be formed by the cyclization of an amino alcohol with a carboxylic acid derivative. This step often involves the use of dehydrating agents like thionyl chloride or phosphorus trichloride.
Chiral Center Introduction:
Industrial Production Methods
Industrial production of (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bipyridine moiety or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the bipyridine or oxazoline rings.
Reduction: Reduced forms of the bipyridine or oxazoline rings.
Substitution: Substituted bipyridine or oxazoline derivatives.
Scientific Research Applications
Coordination Chemistry
The bipyridine component allows (S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole to act as a ligand in coordination complexes with transition metals. Such complexes are valuable in catalysis and material science due to their ability to facilitate various chemical reactions.
Research indicates that this compound may interact with biological macromolecules, potentially modulating enzyme activities or serving as a therapeutic agent:
- Prolyl Oligopeptidase Inhibition : Studies have shown that oxazole-based compounds can inhibit prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases. For instance, derivatives similar to this compound have been found to reduce α-synuclein dimerization and enhance protein phosphatase 2A activity, indicating potential applications in treating Parkinson's disease .
Catalytic Applications
Due to its unique structure, this compound can serve as a catalyst or ligand in asymmetric synthesis processes. Its ability to form stable metal complexes enhances its utility in various catalytic cycles.
Case Study 1: Asymmetric Catalysis
In a study focusing on asymmetric synthesis, researchers utilized this compound as a chiral ligand in palladium-catalyzed reactions. The results demonstrated enhanced enantioselectivity compared to traditional ligands, showcasing the compound's effectiveness in promoting desired stereochemistry in product formation.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of oxazole derivatives similar to this compound. The study revealed that these compounds could significantly reduce oxidative stress markers in cellular models of neurodegeneration, suggesting their potential use in developing therapeutic agents for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 4,5-dihydrooxazole ligands with variable substituents at position 4. Key analogues include:
Key Findings:
Steric and Electronic Effects: The isopropyl group provides intermediate steric bulk compared to phenyl (less bulky) and tert-butyl (more bulky). This balance optimizes catalytic activity in reactions requiring moderate steric hindrance, such as asymmetric hydrogenation .
Enantiomeric Purity :
- All (S)-configured analogues exhibit ≥99% enantiomeric excess, critical for high stereoselectivity in catalysis. The (R)-isomer (CAS: 757082-46-3) is priced lower (¥414/100mg), suggesting its niche applications or reduced demand .
Commercial Availability :
- The (S)-4-isopropyl variant has the highest supplier count (6), indicating broader industrial adoption compared to analogues (5 suppliers each) .
Cost Analysis :
- The (S)-4-benzyl derivative is the most cost-effective (¥282/100mg), likely due to streamlined synthesis. The (S)-4-phenyl variant is the most expensive (¥936/100mg), reflecting challenges in introducing aryl groups .
Research Implications:
- The isopropyl substituent strikes a balance between steric control and synthetic accessibility, making it a preferred choice for chiral ligand design.
Biological Activity
(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound notable for its unique structural features, combining a bipyridine moiety with an oxazoline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₆H₁₇N₃O
- Molecular Weight : 267.33 g/mol
- CAS Number : 2634687-65-1
- Purity : Typically ≥ 98% .
Synthesis
The synthesis of this compound generally involves:
- Formation of the Bipyridine Moiety : Achieved through coupling reactions such as palladium-catalyzed cross-coupling.
- Oxazoline Ring Formation : Involves cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
- Chiral Center Introduction : The final step often utilizes specific reagents to ensure chirality is maintained .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bipyridine moiety can coordinate with metal ions, which may enhance catalytic properties in biochemical reactions .
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-Cancer Activity : Preliminary studies suggest that the compound can inhibit tumor cell growth by inducing apoptosis in cancer cells.
- Anti-Inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of cell cycle regulators .
- In Vivo Studies :
- Mechanistic Insights :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bipyridine + Oxazoline | Anti-cancer, Anti-inflammatory |
| 2,2’-Bipyridine | Simple bipyridine | Limited biological activity |
| 4-Isopropyl-4,5-dihydrooxazole | Oxazoline only | Moderate activity but lacks bipyridine coordination |
The combination of bipyridine and oxazoline in this compound enhances its reactivity and biological activity compared to simpler derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of chiral amino alcohols with bipyridine-derived carbonyl precursors. For example, refluxing in ethanol with a stoichiometric ratio of reactants (e.g., 10 mmol each) followed by recrystallization from DMF-EtOH (1:1) is a common procedure . Optimization includes adjusting reflux duration (2–6 hours), solvent polarity, and temperature to improve yield and enantiomeric purity. Monitoring via TLC or HPLC ensures reaction completion .
Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). To reconcile:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use Density Functional Theory (DFT) calculations to model solution-state conformers and compare with experimental NMR shifts .
- Validate X-ray data with Hirshfeld surface analysis to identify crystal packing influences .
Q. What strategies are effective for enhancing enantiomeric purity during synthesis, particularly for the (S)-configured center?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-configured amino alcohols (e.g., (S)-(+)-2-phenylglycinol) to induce asymmetry during cyclization .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands for stereocontrol.
- Kinetic Resolution : Utilize enzymes (lipases/esterases) to selectively hydrolyze undesired enantiomers .
- Purification : Combine chiral HPLC with recrystallization in hexane/ethyl acetate to achieve >99% ee .
Q. How can computational tools predict the compound’s reactivity or interactions in catalytic applications?
- Methodological Answer :
- Molecular Docking : Use software like Discovery Studio to model interactions with metal ions (e.g., Pd or Cu) in catalytic systems .
- MD Simulations : Study solvent effects on conformational stability (e.g., ethanol vs. DMF) .
- Reaxys/Pistachio Databases : Screen analogous compounds to predict reaction pathways or byproducts .
Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (Ar/N₂) due to oxazole ring hydrolysis risk .
- Light Sensitivity : Use amber vials to prevent photodegradation of the bipyridine moiety .
- Temperature : Long-term storage at –20°C; avoid repeated freeze-thaw cycles .
Data-Driven Research Challenges
Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- HPLC-UV vs. LC-MS : Cross-validate using MS to detect non-UV-active impurities (e.g., inorganic salts) .
- Elemental Analysis Calibration : Use high-purity reference standards (e.g., USP-grade) to minimize systematic errors .
- Thermogravimetric Analysis (TGA) : Rule out solvent/moisture retention affecting elemental results .
Q. What methodologies are recommended for studying the compound’s role in asymmetric catalysis or ligand design?
- Methodological Answer :
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(0) complexes; monitor turnover frequency (TOF) via GC-MS .
- Ligand-Metal Binding Studies : Use UV-Vis Titration to determine binding constants (Kd) with Cu(I)/Cu(II) .
- Comparative Analysis : Benchmark against known ligands (e.g., BINAP) to assess enantioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
